molecular formula C13H11ClN2O2 B2659746 3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide CAS No. 81784-59-0

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide

Cat. No.: B2659746
CAS No.: 81784-59-0
M. Wt: 262.69
InChI Key: PUCDRJLEICNJNX-UHFFFAOYSA-N
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Description

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69164 . This compound is known for its unique structure, which includes a chlorinated pyridine ring and a benzenecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide typically involves the reaction of 6-chloro-2-pyridinol with N-methylbenzenecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The chlorinated pyridine ring and the benzenecarboxamide moiety play crucial roles in its binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(6-chloropyridin-2-yl)oxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-15-13(17)9-4-2-5-10(8-9)18-12-7-3-6-11(14)16-12/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCDRJLEICNJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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